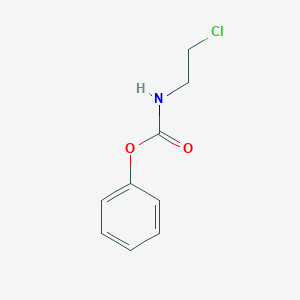

phenyl N-(2-chloroethyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

phenyl N-(2-chloroethyl)carbamate |

InChI |

InChI=1S/C9H10ClNO2/c10-6-7-11-9(12)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |

InChI Key |

OQEWMPDHUJWKJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes

Direct Synthetic Pathways to Phenyl N-(2-chloroethyl)carbamate

Direct synthetic routes to phenyl N-(2-chloroethyl)carbamate are those that aim to construct the molecule in a single or a few straightforward steps from readily available starting materials.

The synthesis of phenyl N-(2-chloroethyl)carbamate through the reaction of 2-oxazolidinone (B127357) with phenyl chloroformate is not a widely documented pathway in scientific literature. Typically, the chemistry of 2-oxazolidinones involves their synthesis from carbamates or their ring-opening with various nucleophiles to generate β-substituted amines. nih.gov For instance, the ring-opening of non-activated 2-oxazolidinones with chalcogenolate anions is a known method for producing β-chalcogen amines. nih.gov The reverse reaction, where a carbamate (B1207046) is formed from the ring-opening of an oxazolidinone with a chloroformate, is less common.

Due to the lack of established procedures for the reaction described in section 2.1.1, there is no available data on the optimization of reaction conditions or yields for the synthesis of phenyl N-(2-chloroethyl)carbamate from 2-oxazolidinone and phenyl chloroformate.

General Principles in N-(2-chloroethyl)carbamate Synthesis

The formation of N-(2-chloroethyl)carbamates, including the phenyl ester, generally follows well-established principles of carbamate synthesis. These methods typically involve the reaction of an isocyanate with an alcohol or the condensation of a chloroformate with an amine.

A primary method for carbamate synthesis is the reaction of an isocyanate with an alcohol. In the context of phenyl N-(2-chloroethyl)carbamate, this would involve the reaction of 2-chloroethyl isocyanate with phenol (B47542). The lone pair of electrons on the oxygen atom of the phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This reaction is often carried out in an inert solvent.

While this is a general and effective method for carbamate formation, specific research detailing the reaction of 2-chloroethyl isocyanate with phenol to produce phenyl N-(2-chloroethyl)carbamate is not extensively documented. However, the synthesis of other N-(2-chloroethyl)ureas, which are structurally related, has been reported via the reaction of 2-chloroethyl isocyanate with an appropriate aniline (B41778) derivative. ulaval.ca

The condensation of a haloformate, such as phenyl chloroformate, with an amine is a widely used and effective method for the synthesis of carbamates. For the preparation of phenyl N-(2-chloroethyl)carbamate, this involves the reaction of phenyl chloroformate with 2-chloroethylamine (B1212225). prepchem.com

A detailed procedure for this synthesis has been described. prepchem.com In a typical setup, an aqueous solution of 2-chloroethylamine hydrochloride and a sodium hydroxide (B78521) solution are added simultaneously and dropwise to a solution of phenyl chloroformate in a suitable solvent like methylene (B1212753) chloride. The reaction is maintained at a temperature of 15-20 °C. prepchem.com The sodium hydroxide serves to neutralize the hydrochloric acid formed during the reaction and to deprotonate the amine hydrochloride, thus liberating the free amine for reaction with the chloroformate.

Table 1: Reaction Parameters for Haloformate-Amine Condensation

| Parameter | Value |

| Reactant 1 | Phenyl chloroformate |

| Reactant 2 | 2-Chloroethylamine hydrochloride |

| Base | Sodium hydroxide |

| Solvent | Methylene chloride |

| Temperature | 15-20 °C |

| Stoichiometry | Equimolar amounts of reactants with excess base |

This table summarizes the typical reaction conditions for the synthesis of phenyl N-(2-chloroethyl)carbamate via the haloformate-amine condensation method. prepchem.com

Modern organic synthesis often employs catalytic methods to improve efficiency and expand the scope of reactions. In the context of carbamate formation, palladium-catalyzed reactions have emerged as a powerful tool.

An efficient method for the synthesis of N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.edunih.gov This one-pot process proceeds through the formation of an aryl isocyanate intermediate, which is then trapped by the alcohol to yield the desired carbamate. nih.gov While this methodology has been demonstrated for a variety of aryl carbamates, its specific application to the synthesis of phenyl N-(2-chloroethyl)carbamate has not been explicitly reported. However, the general principle suggests that the reaction of a phenyl halide with sodium cyanate in the presence of 2-chloroethanol, catalyzed by a suitable palladium complex, could potentially afford the target molecule.

Table 2: Components of a Potential Pd-Catalyzed Synthesis

| Component | Role | Example |

| Aryl Source | Provides the phenyl group | Phenyl chloride or Phenyl triflate |

| Cyanate Source | Provides the NCO moiety | Sodium cyanate |

| Alcohol | Traps the isocyanate intermediate | 2-Chloroethanol |

| Catalyst | Facilitates the cross-coupling | Palladium complex (e.g., with suitable ligands) |

This table outlines the key components that would be involved in a hypothetical palladium-catalyzed synthesis of phenyl N-(2-chloroethyl)carbamate based on established methodologies. mit.edunih.gov

Synthesis of Structurally Related N-(2-chloroethyl)carbamate Analogs

The synthesis of N-(2-chloroethyl)carbamate analogs is a field of significant interest due to their potential applications in various chemical and pharmaceutical contexts. The preparative strategies often involve the reaction of an alcohol with a carbamoylating agent, or the reaction of an amine with a chloroformate. The choice of synthetic route is often dictated by the nature of the substituents on the phenyl and alkyl portions of the molecule.

Preparation of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates

A notable method for the synthesis of substituted phenyl N-(2-hydroxybenzyl)-N-methyl-carbamates involves the reaction of substituted 2-(aminomethyl)phenols with substituted phenyl chlorocarbonates. mdpi.com This approach allows for the introduction of a variety of substituents on both the phenyl ring of the carbamate and the benzyl (B1604629) group.

The general synthetic procedure is as follows: A solution of a substituted phenyl chlorocarbonate in a dry solvent, such as diethyl ether, is added to a mixture of a substituted 2-(aminomethyl)phenol (B125469) and a base, typically triethylamine (B128534) (TEA), in the same solvent at a controlled temperature, often around 10 °C. mdpi.com The reaction mixture is then stirred at room temperature to allow for the formation of the carbamate. The triethylamine hydrochloride byproduct is subsequently removed by filtration after saturation of the mixture with dry hydrogen chloride. mdpi.com The final product is obtained after evaporation of the solvent and can be purified by crystallization. mdpi.com

This method has been successfully employed to synthesize a series of thirteen previously unreported substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates. mdpi.comresearchgate.net The structures of these compounds were confirmed using 1H- and 13C-NMR spectroscopy. mdpi.comresearchgate.net The reaction is generally efficient, with the formation of the desired carbamates occurring within approximately 30 minutes. mdpi.com

Table 1: Synthesized Substituted Phenyl N-(2-hydroxybenzyl)-N-methylcarbamates mdpi.com

| Compound | R¹ | R² | R³ | R⁴ |

| 1a | H | H | H | H |

| 1b | H | H | 4-F | H |

| 1c | H | H | 4-Cl | H |

| 1d | H | H | 4-Br | H |

| 1e | H | H | 4-I | H |

| 1f | H | H | 4-CH₃ | H |

| 1g | H | H | 4-OCH₃ | H |

| 1h | H | H | 4-NO₂ | H |

| 1i | H | H | 2,4-Cl₂ | H |

| 1j | 4-Cl | H | H | H |

| 1k | 5-Cl | H | H | H |

| 1l | 4-NO₂ | H | H | H |

| 1m | H | 5-NO₂ | H | H |

Exploration of Diverse Phenyl and Alkyl Substituent Effects

The nature of the phenyl and alkyl substituents can have a significant impact on the synthesis of N-(2-chloroethyl)carbamate analogs. The electronic and steric properties of these substituents can influence the reactivity of the starting materials and the stability of the resulting carbamate.

In the synthesis of O-substituted carbamates, for instance, the reaction of 4-(aminomethyl)phenol with phenylchloroformate yields an N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate intermediate. ajphs.com This intermediate can then be further functionalized by reaction with various alkyl or aryl halides in the presence of a base like lithium hydride to produce a diverse range of O-substituted carbamates. ajphs.com This highlights how the initial choice of a substituted phenol can provide a handle for further diversification of the molecule.

The synthesis of N-alkyl carbamates can also be achieved through the nucleophilic addition of a phenol to an alkyl isocyanate. researchgate.net However, for less readily available isocyanates, such as methyl isocyanate, an alternative two-step route can be employed. This involves the activation of the phenol with p-nitrophenyl (PNP)-chloroformate, followed by a nucleophilic attack by an amine, such as methylamine, to afford the desired N-alkyl carbamate. researchgate.net

The reactivity of the starting materials is a key consideration. For example, in the synthesis of carbamates from amines and 1-alkoxycarbonyl-3-nitro-1,2,4-triazole reagents, primary and secondary aliphatic amines react quickly to give high yields of the corresponding carbamates. nih.gov In contrast, aromatic amines are less reactive, and the addition of a base like triethylamine may be necessary to promote the reaction. nih.gov

The choice of solvent can also play a crucial role. For the synthesis of S-alkyl N-substituted thiocarbamates, a solvent-free reaction of methoxycarbonylsulfenyl isocyanate with aliphatic thiols at elevated temperatures (around 60 °C) has been shown to be effective, providing high yields of the desired products. conicet.gov.ar

Table 2: Examples of Synthesized Carbamate Analogs with Diverse Substituents

| Starting Material 1 | Starting Material 2 | Base/Catalyst | Product | Reference |

| Substituted 2-(aminomethyl)phenol | Substituted phenyl chlorocarbonate | Triethylamine | Substituted phenyl N-(2-hydroxybenzyl)-N-methyl-carbamate | mdpi.com |

| 4-(aminomethyl)phenol | Phenylchloroformate | - | N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate | ajphs.com |

| N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate | Alkyl/aryl halides | Lithium hydride | O-substituted N-(4-aryl/alkoxyphenyl)-N-methyl-O-phenyl carbamate | ajphs.com |

| Phenol | Alkyl isocyanate | - | O-phenyl N-alkyl carbamate | researchgate.net |

| Phenol | p-Nitrophenyl-chloroformate | - | Activated p-nitrophenyl carbonate intermediate | researchgate.net |

| Activated p-nitrophenyl carbonate intermediate | Amine | - | N-alkyl carbamate | researchgate.net |

| Primary/secondary amine | 1-Alkoxycarbonyl-3-nitro-1,2,4-triazole | - | N-Alkyl/N,N-dialkyl carbamate | nih.gov |

| Aromatic amine | 1-Alkoxycarbonyl-3-nitro-1,2,4-triazole | Triethylamine | N-Aryl carbamate | nih.gov |

| Methoxycarbonylsulfenyl isocyanate | Aliphatic thiol | - | S-alkyl N-substituted thiocarbamate | conicet.gov.ar |

Chemical Reactivity and Transformation Mechanisms

Fundamental Reaction Types of Phenyl N-(2-chloroethyl)carbamate

The chemical behavior of phenyl N-(2-chloroethyl)carbamate is dictated by the reactivity of its two primary functional groups: the chloroethyl moiety and the carbamate (B1207046) ester linkage. These sites are susceptible to a variety of reactions that are crucial to its biological activity and transformation.

The chloroethyl group of phenyl N-(2-chloroethyl)carbamate is a key site for nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbamate group enhances the electrophilicity of the terminal carbon atom, making it susceptible to attack by nucleophiles. This reactivity is characteristic of nitrogen mustards and related compounds.

The presence of a chlorine atom on the ethyl group makes the compound potentially reactive and prone to nucleophilic substitution. ontosight.ai The molecule contains a reactive chlorine atom, which contributes to its utility as a chemical intermediate. google.com

The carbamate ester linkage in phenyl N-(2-chloroethyl)carbamate is subject to hydrolysis, a reaction that cleaves the bond between the carbonyl carbon and the phenoxy group. The stability of this linkage is influenced by pH and the presence of enzymes.

The hydrolysis of carbamates can proceed through two primary mechanisms under alkaline conditions:

BAc2 (Base-catalyzed acyl-oxygen cleavage): This mechanism involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate, leading to a tetrahedral intermediate. This pathway is more common for N,N-disubstituted carbamates. nih.govnih.gov

E1cB (Elimination-conjugate base): For carbamates with a proton on the nitrogen atom, such as phenyl N-(2-chloroethyl)carbamate, an E1cB mechanism is favored. This pathway involves the deprotonation of the carbamate nitrogen to form an anion, followed by the elimination of the phenoxy leaving group to generate a highly reactive isocyanate intermediate. This isocyanate is then rapidly hydrolyzed by water to yield an amine and carbonic acid, which decomposes to carbon dioxide. nih.govnih.gov

The rate of hydrolysis is generally dependent on the concentration of hydroxyl ions. nih.gov Studies on related carbamates have shown that the stability of the carbamate bond is significant within a pH range of 2-12, which is relevant for potential drug delivery applications. zacharyhhouston.com The nature of the leaving group can also markedly influence the rate of intramolecular cyclization reactions involving the carbamate linkage. rsc.org

| Mechanism | Description | Applicability |

|---|---|---|

| BAc2 | Base-catalyzed acyl-oxygen cleavage involving a tetrahedral intermediate. | Predominantly for N,N-disubstituted carbamates. nih.govnih.gov |

| E1cB | Elimination from the conjugate base, proceeding through an isocyanate intermediate. | Favored for carbamates with a proton on the nitrogen. nih.govnih.gov |

A critical aspect of the reactivity of phenyl N-(2-chloroethyl)carbamate is its ability to form a highly reactive aziridinium (B1262131) cation (also known as an ethyleneiminium ion) through intramolecular cyclization. This process involves the nitrogen atom of the carbamate acting as an internal nucleophile, displacing the chloride ion from the adjacent ethyl group.

This intramolecular reaction is a key step in the mechanism of action for many nitrogen mustard-based alkylating agents. researchgate.net The formation of the strained, three-membered aziridinium ring renders the carbon atoms highly susceptible to attack by nucleophiles. The synthesis of aziridinium compounds often involves the reaction of aziridines with alkylating agents. ontosight.ai These aziridinium ions are highly electrophilic and can be readily attacked by nucleophiles. researchgate.net The high reactivity of aziridinium salts is attributed to the strained nature of the aziridine (B145994) ring. ontosight.ai

Alkylating Properties and Covalent Adduct Formation

The formation of the aziridinium cation is the basis for the alkylating properties of phenyl N-(2-chloroethyl)carbamate, enabling it to form covalent bonds with various biological macromolecules.

Once formed, the electrophilic aziridinium ion can be attacked by a wide range of biological nucleophiles. These include the nitrogen and sulfur atoms in amino acid residues of proteins and the nitrogen atoms of purine (B94841) and pyrimidine (B1678525) bases in nucleic acids. mdpi.com

The alkylation reaction proceeds via a nucleophilic ring-opening of the aziridinium ion. This covalent modification of biological macromolecules can disrupt their normal function, which is the basis for the cytotoxic effects of many alkylating agents. Enamides and enecarbamates, which are structurally related, have also been shown to act as effective nucleophiles in various reactions. nih.gov

While phenyl N-(2-chloroethyl)carbamate is a monofunctional alkylating agent, its reactivity provides a model for understanding the actions of bifunctional analogs, such as bis-carbamate alkylating agents. These bifunctional agents possess two reactive chloroethyl groups and can therefore alkylate two different nucleophilic sites.

This can result in the formation of:

DNA Monoadducts: A single covalent bond between the alkylating agent and a DNA base.

DNA Interstrand Cross-links (ICLs): Covalent bonds between the alkylating agent and bases on opposite strands of the DNA double helix. ICLs are particularly cytotoxic as they prevent DNA strand separation, thereby blocking replication and transcription. nih.govcapes.gov.br

DNA Intrastrand Cross-links: Covalent bonds between the alkylating agent and two bases on the same DNA strand.

Chemical Transformation Pathways in Diverse Media

The fate of phenyl N-(2-chloroethyl)carbamate in the environment and during chemical processing is of significant interest. Its structure suggests susceptibility to both biological and chemical degradation mechanisms, as well as specific reactions driven by heat.

The environmental persistence of phenyl N-(2-chloroethyl)carbamate is expected to be limited due to its susceptibility to microbial and photolytic degradation. While specific studies on this exact compound are not extensively documented, the degradation pathways can be inferred from research on structurally similar carbamates.

Microbial Degradation:

Microorganisms are known to play a crucial role in the breakdown of carbamate pesticides in the soil and water. researchgate.netnih.gov Research on the closely related compound, 2-chloroethyl-N-3-chlorophenylcarbamate (CEPC), has shown that certain soil bacteria can utilize it as a sole carbon source. nih.govsemanticscholar.org This degradation proceeds through the hydrolysis of the carbamate linkage, a common pathway for this class of compounds. nih.govfrontiersin.org

The proposed microbial degradation pathway for phenyl N-(2-chloroethyl)carbamate likely involves an initial enzymatic hydrolysis of the ester bond. This cleavage would yield phenol (B47542), 2-chloroethylamine (B1212225), and carbon dioxide. The 2-chloroethylamine can be further metabolized, with the potential for dehalogenation and subsequent breakdown.

Specific bacterial strains, such as Achromobacter sp. and Arthrobacter sp., have been identified as effective in degrading CEPC, suggesting that similar soil bacteria could also break down phenyl N-(2-chloroethyl)carbamate. nih.gov The degradation process is often initiated by a hydrolase enzyme that targets the carbamate ester linkage. frontiersin.org

Table 1: Microbial Degradation of Structurally Similar Carbamates

| Compound | Degrading Microorganism(s) | Key Degradation Pathway | Primary Metabolites | Reference |

|---|---|---|---|---|

| 2-chloroethyl-N-3-chlorophenylcarbamate (CEPC) | Achromobacter sp., Arthrobacter sp. | Hydrolysis of carbamate linkage | 3-chloroaniline, Chloride ion | nih.govsemanticscholar.org |

| Isopropyl-N-3-chlorophenylcarbamate (CIPC) | Pseudomonas striata, Flavobacterium sp., Agrobacterium sp., Achromobacter sp. | Hydrolysis of carbamate linkage | 3-chloroaniline | nih.gov |

Photolytic Pathways:

While specific photolysis studies on phenyl N-(2-chloroethyl)carbamate are limited, the general behavior of carbamates and chloro-alkanes under UV irradiation suggests potential degradation pathways. The aromatic ring in the phenyl group can absorb UV light, which may lead to the cleavage of the carbamate bond or transformations on the aromatic ring itself.

Furthermore, the carbon-chlorine bond in the 2-chloroethyl group is susceptible to photolytic cleavage. This can lead to the formation of reactive radical species that would subsequently undergo further reactions. For instance, studies on the photocatalytic degradation of compounds containing a 2-chloroethyl sulfide (B99878) moiety have shown cleavage of the C-S and C-Cl bonds. nih.gov A similar cleavage of the C-Cl bond in phenyl N-(2-chloroethyl)carbamate is a plausible photolytic degradation route.

The thermal stability of phenyl N-(2-chloroethyl)carbamate is a critical consideration in its synthesis, purification, and storage. Carbamates, in general, are known to undergo thermal decomposition through several pathways. researchgate.net

One common thermal decomposition route for carbamates is the elimination reaction, which results in the formation of an isocyanate, an alcohol, and carbon dioxide. In the case of phenyl N-(2-chloroethyl)carbamate, heating could lead to the formation of phenyl isocyanate and 2-chloroethanol.

However, the presence of the 2-chloroethyl group introduces the possibility of an intramolecular cyclization reaction. This is a well-documented pathway for N-(2-haloethyl)carbamates. Upon heating, the nitrogen atom of the carbamate can act as a nucleophile, attacking the carbon atom bearing the chlorine. This intramolecular nucleophilic substitution would result in the formation of a five-membered heterocyclic ring, specifically an N-phenyloxazolidin-2-one, with the elimination of hydrogen chloride. This type of cyclization is a common reaction for related compounds.

Studies on the thermal decomposition of other carbamates, such as ethyl N-methyl-N-phenylcarbamate, have shown that decomposition can occur in the gas phase at temperatures between 329-380°C to yield N-methylaniline, carbon dioxide, and ethylene. researchgate.net The specific decomposition temperature and products for phenyl N-(2-chloroethyl)carbamate would depend on the conditions, but similar pathways are expected. The decomposition of other N-(2-chloroethyl)nitrosoureas has also been studied, indicating the reactivity of the 2-chloroethyl moiety. nih.gov

Table 2: Potential Thermal Decomposition Pathways of Phenyl N-(2-chloroethyl)carbamate

| Pathway | Description | Potential Products |

|---|---|---|

| Intermolecular Elimination | Cleavage of the carbamate linkage upon heating. | Phenyl isocyanate, 2-Chloroethanol, Carbon dioxide |

| Intramolecular Cyclization | Nucleophilic attack by the carbamate nitrogen on the chloroethyl group. | N-phenyloxazolidin-2-one, Hydrogen chloride |

| Fragmentation | Cleavage into smaller molecules at higher temperatures. | Aniline (B41778), Phenol, Ethylene, Carbon dioxide, Hydrogen chloride |

The choice between these pathways is influenced by factors such as temperature, pressure, and the presence of catalysts. For handling and processing, it is crucial to be aware of the potential for these decomposition reactions to occur, which could lead to the formation of different and potentially hazardous compounds.

Mechanistic Research on Biological Interactions in Vitro and in Silico

Mechanisms of Interaction with Biological Macromolecules

The biological effects of Phenyl N-(2-chloroethyl)carbamate are thought to be driven by its chemical reactivity towards essential biological macromolecules. The primary mechanisms of interest are enzyme inhibition, characteristic of the carbamate (B1207046) functional group, and DNA alkylation, a potential consequence of the 2-chloroethyl moiety.

The carbamate ester is a well-established structural motif in enzyme inhibitors, particularly for serine hydrolases like acetylcholinesterase (AChE). wikipedia.org Phenylcarbamates, a subclass to which the title compound belongs, are known to act as inhibitors of such enzymes. drugbank.com The mechanism of inhibition for related carbamates, such as the Alzheimer's drug rivastigmine, involves the carbamoylation of a critical serine residue within the enzyme's active site. wikipedia.org This process is analogous to the enzyme's natural reaction with acetylcholine (B1216132) but results in a carbamoylated enzyme that is much more stable and hydrolyzes at a significantly slower rate. This leads to a prolonged state of enzyme inactivation. The phenyl group of Phenyl N-(2-chloroethyl)carbamate could further contribute to binding affinity through hydrophobic or π-π stacking interactions within the active site gorge of target enzymes.

The presence of the 2-chloroethyl group suggests that Phenyl N-(2-chloroethyl)carbamate may function as a DNA alkylating agent. This reactivity is characteristic of nitrogen mustards, which contain a bis(2-chloroethyl) group. mdpi.com The mechanism involves an intramolecular cyclization where the nitrogen atom displaces the chloride ion to form a highly strained and electrophilic aziridinium (B1262131) cation. mdpi.com This reactive intermediate is then susceptible to nucleophilic attack by DNA bases, primarily at the N7 position of guanine (B1146940). mdpi.comnih.gov Alkylation of DNA can disrupt its structure, leading to the inhibition of DNA replication and transcription, which can trigger cell cycle arrest and apoptosis. While Phenyl N-(2-chloroethyl)carbamate has only one chloroethyl arm, the potential to form an aziridinium ion and subsequently alkylate DNA remains a plausible and significant mechanism of its biological action. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling Studies

Computational techniques are pivotal in modern drug discovery and mechanistic studies, offering insights into molecular interactions and reactivity at an atomic level.

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to its macromolecular target. jppres.comnih.gov For carbamate-based inhibitors, docking simulations have been instrumental in understanding their interactions with the active site of enzymes like acetylcholinesterase. nih.gov These simulations can reveal crucial binding features, such as hydrogen bonds formed by the carbamate group and hydrophobic interactions involving the phenyl ring, which stabilize the ligand-protein complex. nih.govmdpi.com Docking studies of Phenyl N-(2-chloroethyl)carbamate against potential enzyme targets could elucidate its preferred binding mode and provide a rational basis for its inhibitory activity, even in the absence of experimental crystal structures. chemrxiv.org

Quantum-chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a deep understanding of electronic structure and chemical reactivity. nih.govresearchgate.net These approaches can be used to model reaction mechanisms and calculate the energetic profiles of chemical transformations, such as the formation of the reactive aziridinium intermediate from the 2-chloroethyl group. nih.gov By calculating the energies of reactants, transition states, and products, these methods can determine the feasibility and kinetics of a proposed reaction pathway. rsc.orgnih.gov Such studies on Phenyl N-(2-chloroethyl)carbamate would be invaluable for quantifying its alkylating potential and understanding the electronic factors that govern its reactivity.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models use molecular descriptors—numerical representations of chemical properties—to predict the activity of novel compounds. drugbank.comnih.gov For carbamate inhibitors, 2D- and 3D-QSAR studies have successfully identified key descriptors, such as electronic properties (e.g., HOMO/LUMO energies), steric parameters, and hydrophobicity, that are critical for potent enzyme inhibition. nih.gov A QSAR model developed from a dataset of related carbamates could be used to predict the biological activity of Phenyl N-(2-chloroethyl)carbamate and guide the design of new analogs with enhanced potency and selectivity. nih.govmdpi.com

Table of Compounds Mentioned

| Compound Name |

| Phenyl N-(2-chloroethyl)carbamate |

| Acetylcholine |

| Rivastigmine |

| Physostigmine |

| Aziridinium cation |

Structure Activity Relationship Sar Studies in N 2 Chloroethyl Carbamate Chemistry

Influence of Phenyl Ring Substituents on Reactivity and Biological Profile

The substituents on the phenyl ring have a profound impact on the electronic and steric properties of the entire molecule, which in turn modulates its reactivity and interaction with biological targets.

The electronic nature of substituents on the phenyl ring directly influences the reactivity of the carbamate (B1207046) moiety. This is primarily achieved by altering the electron density on the carbamate nitrogen and the carbonyl carbon. The reactivity of these compounds is often linked to the stability of intermediates and the polarization of key bonds.

The electronic effects of these substituents can be quantified using Hammett parameters (σ), which correlate reaction rates and equilibrium constants for a wide range of reactions involving substituted benzene (B151609) derivatives.

| Substituent (X) | Position on Phenyl Ring | Electronic Effect | Predicted Impact on Carbamate Nitrogen Nucleophilicity | Predicted Impact on Reactivity for Alkylation |

|---|---|---|---|---|

| -NO₂ | para | Strongly Electron-Withdrawing | Decreased | Decreased |

| -CN | para | Strongly Electron-Withdrawing | Decreased | Decreased |

| -Cl | para | Weakly Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Slightly Decreased | Slightly Decreased |

| -H | - | Neutral (Reference) | Baseline | Baseline |

| -CH₃ | para | Weakly Electron-Donating | Increased | Increased |

| -OCH₃ | para | Strongly Electron-Donating (Resonance) | Strongly Increased | Strongly Increased |

The size and position of substituents on the phenyl ring introduce steric hindrance that can significantly alter the molecule's conformation and its ability to interact with biological macromolecules. The carbamate group itself imposes a degree of conformational restriction due to the partial double-bond character of the C-N bond, leading to the existence of syn and anti rotamers. nih.govacs.org

Bulky substituents, particularly in the ortho positions, can force the phenyl ring to rotate out of the plane of the carbamate group. This twisting, measured by the dihedral angle, can disrupt π-orbital overlap and attenuate the electronic effects (both resonance and inductive) that the substituent would otherwise exert on the carbamate moiety. numberanalytics.com This can lead to a destabilization of the molecule and affect its binding affinity to target sites. numberanalytics.com

Role of the N-(2-chloroethyl) Moiety in Alkylating Potential

The N-(2-chloroethyl) group is the key functional component responsible for the alkylating properties of phenyl N-(2-chloroethyl)carbamate. This moiety is characteristic of nitrogen mustards, a class of compounds known for their cytotoxic activity via DNA alkylation. wikipedia.orgbiointerfaceresearch.com

The mechanism of action involves an intramolecular nucleophilic attack by the tertiary amine nitrogen on the carbon atom bearing the chlorine. This reaction displaces the chloride ion and forms a highly strained, three-membered ring known as an aziridinium (B1262131) ion. wikipedia.orgnih.govnih.gov This electrophilic intermediate is highly reactive and readily attacked by nucleophiles, such as the N7 atom of guanine (B1146940) in DNA, leading to the formation of a covalent bond (alkylation). nih.govacs.org

The efficacy of alkylation is directly correlated with the rate of formation of the aziridinium ion. The structure of the entire molecule, not just the chloroethyl group, governs this rate. The nucleophilicity of the nitrogen atom in the carbamate is paramount.

As discussed in section 5.1.1, substituents on the phenyl ring modulate the electron density on this nitrogen.

Electron-donating groups increase the nitrogen's nucleophilicity, accelerating the formation of the aziridinium ion and thus enhancing the alkylating efficacy.

Electron-withdrawing groups decrease the nitrogen's nucleophilicity, slowing the formation of the aziridinium ion and thereby reducing the alkylating efficacy. biointerfaceresearch.com

Therefore, a direct correlation exists: the more electron-rich the nitrogen atom of the N-(2-chloroethyl)carbamate, the more potent it is as an alkylating agent. The stability of the carbamate bridge itself is also critical; if the carbamate is too easily hydrolyzed, the active nitrogen mustard moiety might not reach its intended target. nih.gov

The reactivity of the N-(2-chloroethyl) moiety can be fine-tuned through various chemical modifications to achieve a desired therapeutic window.

Halogen Substitution: Replacing the chlorine atom with other halogens alters the leaving group ability. For instance, a bromoethyl analog would have a better leaving group (Br⁻ vs. Cl⁻), potentially leading to faster aziridinium ion formation and higher reactivity. Conversely, a fluoroethyl analog would be significantly less reactive due to the strength of the C-F bond.

Phenyl Ring Derivatization: As detailed previously, adding EDGs or EWGs to the phenyl ring is a primary strategy for modulating the alkylating potential. This allows for the creation of a series of compounds with a graduated range of reactivities.

Carbamate Structure Modification: Altering the carbamate portion itself, for instance, by replacing the phenyl ester with an alkyl ester, would significantly change the electronic influence on the nitrogen mustard nitrogen. An alkyl group is generally less electron-withdrawing than a phenyl group, which would be expected to increase the rate of activation.

Prodrug Strategies: The carbamate can be part of a larger prodrug design. For example, in the drug estramustine, a nitrogen mustard is linked via a carbamate bridge to an estradiol (B170435) molecule. nih.gov In this specific case, the stability of the carbamate bridge prevents the release of the nitrogen mustard, and the compound acts via a different mechanism. nih.gov This illustrates how derivatization can lead to a completely different biological activity.

Advanced Analytical Methodologies for Phenyl N 2 Chloroethyl Carbamate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For phenyl N-(2-chloroethyl)carbamate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools for its analysis.

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds like phenyl N-(2-chloroethyl)carbamate. The choice of stationary phase, mobile phase composition, and detector are critical for achieving optimal separation and detection. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is a common approach.

Gas Chromatography (GC) is another powerful technique, particularly suitable for volatile and thermally stable compounds. For the analysis of phenyl N-(2-chloroethyl)carbamate, it may require derivatization to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection. The selection of the appropriate capillary column and temperature programming is crucial for achieving good resolution and peak shape.

A comparative overview of typical parameters for HPLC and GC analysis of carbamate (B1207046) compounds is presented below.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Stationary Phase | C18, C8 | DB-5, HP-1 |

| Mobile Phase/Carrier Gas | Acetonitrile/Water, Methanol/Water | Helium, Nitrogen |

| Detector | UV-Vis, Diode Array Detector (DAD) | Flame Ionization Detector (FID), Electron Capture Detector (ECD) |

| Typical Temperature | Ambient to slightly elevated | 50-300°C (temperature programmed) |

When coupled with chromatographic techniques, tandem mass spectrometry (MS/MS) offers unparalleled sensitivity and specificity for the analysis of phenyl N-(2-chloroethyl)carbamate. This hyphenated technique, such as LC-MS/MS or GC-MS/MS, allows for the selective detection and quantification of the target analyte even in complex matrices at very low concentrations.

In MS/MS, a precursor ion corresponding to the mass-to-charge ratio (m/z) of phenyl N-(2-chloroethyl)carbamate is selected in the first mass analyzer. This precursor ion is then fragmented through collision-induced dissociation (CID) to produce characteristic product ions, which are subsequently detected in the second mass analyzer. This process of multiple reaction monitoring (MRM) significantly reduces background noise and enhances the signal-to-noise ratio, leading to highly reliable and accurate quantification.

Spectroscopic and Electrochemical Characterization Methods

Spectroscopic and electrochemical methods provide alternative and complementary approaches for the characterization and quantification of phenyl N-(2-chloroethyl)carbamate.

Spectrophotometry, which measures the absorption of light by a substance at a specific wavelength, can be a straightforward and cost-effective method for the quantification of phenyl N-(2-chloroethyl)carbamate. The presence of the phenyl group in the molecule results in ultraviolet (UV) absorbance, which can be exploited for analytical purposes. The wavelength of maximum absorbance (λmax) is a key parameter for developing a spectrophotometric method.

Fluorometric methods, which measure the fluorescence emitted by a compound, can offer higher sensitivity and selectivity compared to spectrophotometry. While phenyl N-(2-chloroethyl)carbamate itself may not be strongly fluorescent, derivatization with a fluorescent tag can enable its detection by fluorometry.

Electrochemical techniques, such as voltammetry, can be employed for the detection of phenyl N-(2-chloroethyl)carbamate. These methods measure the current response of an electroactive species as a function of an applied potential. The carbamate moiety or the phenyl group may be susceptible to oxidation or reduction at a specific potential, providing a basis for its electrochemical detection. The choice of electrode material and supporting electrolyte are critical factors in developing a sensitive and selective voltammetric method.

Advanced Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step in the analytical workflow for phenyl N-(2-chloroethyl)carbamate, as it aims to isolate the analyte from the sample matrix and concentrate it to a level suitable for detection. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). SPE, in particular, offers advantages in terms of higher recovery, reduced solvent consumption, and automation potential.

Solid Phase Extraction (SPE) for Isolation and Preconcentration

Solid-phase extraction (SPE) is a widely adopted sample preparation technique in analytical chemistry, prized for its efficiency, versatility, and potential for automation. It is instrumental in the analysis of carbamates from complex matrices like environmental samples (e.g., water, soil) and biological fluids. mdpi.comnih.govresearchgate.net The primary goals of employing SPE in the analysis of phenyl N-(2-chloroethyl)carbamate are to remove interfering components from the sample matrix, which can suppress or enhance the analytical signal, and to concentrate the analyte, thereby lowering the method's limit of detection. nih.gov

The principle of SPE involves partitioning a sample between a solid stationary phase (the sorbent) and a liquid mobile phase. For a moderately nonpolar compound like phenyl N-(2-chloroethyl)carbamate, a reversed-phase SPE sorbent is typically the most appropriate choice.

SPE Sorbent Selection and Mechanism:

The selection of the sorbent is the most critical parameter in developing an SPE method. For phenyl N-(2-chloroethyl)carbamate, which possesses both a phenyl group and a carbamate linkage, several types of reversed-phase sorbents can be effective.

C18 (Octadecyl): This is the most common reversed-phase sorbent, consisting of silica (B1680970) particles bonded with C18 alkyl chains. It retains nonpolar to moderately polar compounds from aqueous matrices primarily through hydrophobic (van der Waals) interactions.

Polymeric Sorbents: Sorbents based on polystyrene-divinylbenzene (PS-DVB) or other polymers offer a wider pH stability range and can provide different selectivity compared to silica-based sorbents. They can retain a broad range of compounds, including those with aromatic character, through a combination of hydrophobic and π-π interactions.

Phenyl Sorbents: These sorbents have phenyl groups bonded to the silica surface and can offer unique selectivity for aromatic compounds like phenyl N-(2-chloroethyl)carbamate through π-π stacking interactions in addition to hydrophobic interactions.

The General SPE Procedure (CLWE):

A typical SPE workflow consists of four main steps, often remembered by the acronym CLWE: Condition, Load, Wash, and Elute. youtube.com

Conditioning: The sorbent bed is first activated with an organic solvent (e.g., methanol) to solvate the stationary phase functional groups. This is followed by an equilibration step with water or a buffer matching the pH of the sample to prepare the sorbent for sample loading. youtube.com

Loading: The sample, often pre-treated (e.g., pH adjusted), is passed through the SPE cartridge. The analyte and some matrix components are retained on the sorbent while the bulk of the sample matrix passes through to waste. youtube.com

Washing: A specific solvent or solvent mixture is passed through the cartridge to wash away weakly retained matrix interferences, while the analyte of interest remains bound to the sorbent. youtube.com

Elution: A strong organic solvent is used to disrupt the interactions between the analyte and the sorbent, eluting the analyte into a collection tube. This eluate, now cleaner and more concentrated, is ready for instrumental analysis (e.g., by HPLC or GC-MS). youtube.com

The selection of solvents for each step is critical and must be optimized to ensure high recovery of the analyte and efficient removal of interferences. A representative SPE protocol for a carbamate compound from a water sample is detailed in the table below.

Table 1: Representative Solid-Phase Extraction Protocol for Carbamate Analysis

| Parameter | Description | Typical Value/Reagent | Purpose |

| Sorbent | Type and Mass | C18 or PS-DVB, 200-500 mg | Retention of analyte |

| Conditioning | Solvent 1 | 5 mL Methanol | Solvation of sorbent chains |

| Solvent 2 | 5 mL Deionized Water | Equilibration for aqueous sample | |

| Sample Loading | Volume & Flow Rate | 100-500 mL, ~5 mL/min | Adsorption of analyte |

| Washing | Solvent | 5 mL 5-10% Methanol in Water | Removal of polar interferences |

| Elution | Solvent | 5-10 mL Acetonitrile or Ethyl Acetate (B1210297) | Desorption of analyte |

| Post-Elution | Procedure | Evaporation and reconstitution | Concentration of analyte |

This table presents a generalized protocol. Specific volumes and solvents must be optimized for phenyl N-(2-chloroethyl)carbamate and the specific sample matrix.

The use of SPE can significantly improve the quality of analytical data by reducing matrix effects and enhancing sensitivity, making it an indispensable tool in the trace analysis of phenyl N-(2-chloroethyl)carbamate.

Chemical Derivatization for Improved Analytical Performance (e.g., trifluoroacetylation)

While high-performance liquid chromatography (HPLC) can be used for the direct analysis of many carbamates, gas chromatography (GC) offers advantages in terms of resolution and sensitivity, especially when coupled with mass spectrometry (MS). nih.gov However, many carbamates, including phenyl N-(2-chloroethyl)carbamate, are thermally labile and may degrade in the hot GC inlet or column. Furthermore, their polarity can lead to poor peak shape (tailing) and low detector response. nih.gov

Chemical derivatization is a technique used to convert an analyte into a product with improved chromatographic and detection properties. libretexts.org For carbamates intended for GC analysis, derivatization aims to create a more volatile, thermally stable, and readily detectable derivative. Trifluoroacetylation is a common and effective derivatization strategy for N-methyl and other carbamates. rsc.org

The Trifluoroacetylation Reaction:

Trifluoroacetylation involves the reaction of the carbamate with a strong acylating agent, typically trifluoroacetic anhydride (B1165640) (TFAA). The reaction targets the active hydrogen on the nitrogen atom of the carbamate group. TFAA replaces this hydrogen with a trifluoroacetyl (TFA) group.

The resulting TFA-derivative of phenyl N-(2-chloroethyl)carbamate is significantly more volatile and thermally stable than the parent compound. The introduction of the fluorine-rich trifluoroacetyl group also dramatically enhances its sensitivity for detection by electron capture detection (ECD), a common GC detector, and provides a characteristic mass fragmentation pattern in MS. rsc.orgnih.gov

General Derivatization Procedure:

A typical procedure for the trifluoroacetylation of a carbamate extracted from a sample matrix involves the following steps:

Extraction: The analyte is first extracted from the sample matrix (e.g., using the SPE method described previously).

Drying: The extract is dried thoroughly, as the presence of water can hydrolyze the derivatizing reagent.

Reaction: The dried extract is redissolved in a suitable organic solvent (e.g., ethyl acetate or toluene), and the derivatizing reagent (TFAA) is added, often with a catalyst or base like pyridine.

Heating: The reaction mixture is heated to facilitate the derivatization. The optimal temperature and time are determined experimentally.

Cleanup: After the reaction is complete, the excess reagent and by-products are removed, often by a simple liquid-liquid wash or evaporation.

Analysis: The final solution containing the derivatized analyte is injected into the GC-MS or GC-ECD system.

Research on other carbamate pesticides has demonstrated the efficacy of this approach. For instance, a method was developed for the determination of seven carbamate pesticides in water and sediment samples where the analytes were derivatized with trifluoroacetic anhydride and analyzed by GC-MS. rsc.org This approach allowed for detection limits in the range of 0.014–0.18 ng/mL in water. rsc.orgrsc.org

Table 2: Representative Trifluoroacetylation Derivatization Conditions for Carbamates

| Parameter | Description | Typical Reagent/Condition | Purpose |

| Reagent | Derivatizing Agent | Trifluoroacetic anhydride (TFAA) | Forms a stable, volatile derivative |

| Catalyst/Base | Reaction Enhancer | Pyridine (optional) | Neutralizes acid by-product, can speed up reaction |

| Solvent | Reaction Medium | Ethyl acetate, Toluene | Dissolves analyte and reagents |

| Temperature | Reaction Condition | 60-80 °C | Provides energy to overcome activation barrier |

| Time | Reaction Duration | 30-60 minutes | Ensures complete derivatization |

| Analysis | Instrumental Method | GC-MS, GC-ECD | Separation and detection of the TFA-derivative |

This table provides representative conditions based on methods for other carbamates. The protocol must be specifically optimized for phenyl N-(2-chloroethyl)carbamate.

By converting phenyl N-(2-chloroethyl)carbamate into a more chromatographically amenable form, trifluoroacetylation significantly enhances the reliability, sensitivity, and specificity of its determination by gas chromatography.

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Phenyl N-(2-chloroethyl)carbamate Derivatives with Tuned Reactivity

The core structure of phenyl N-(2-chloroethyl)carbamate offers a versatile scaffold for the design and synthesis of new derivatives with tailored reactivity and biological activity. The chloroethyl group acts as an electrophilic center, while the carbamate (B1207046) moiety provides stability and potential for selective transformations. This dual functionality allows for the creation of compounds with a wide range of properties.

Recent research has focused on creating novel carbamate derivatives for various applications, including as antifungal agents. researchgate.netnih.gov Green synthesis approaches, such as the Hofmann rearrangement of aromatic amides using oxone and chlorides, are being employed to produce these derivatives in an environmentally friendly manner. nih.gov These methods have led to the synthesis of numerous N-aryl carbamate derivatives with promising antifungal activity against various plant pathogens. researchgate.net

The reactivity of these derivatives can be finely tuned by altering the substituents on the phenyl ring. mdpi.com For example, the position and nature of substituents on the N-phenyl ring have been shown to significantly impact the antifungal activities of N-aryl carbamates. mdpi.com This allows for the development of compounds with optimized efficacy for specific targets. The synthesis of N-(substituted phenyl)-2-chloroacetamides has also been explored to enhance selectivity and lipophilicity. nih.gov

The table below showcases a selection of recently synthesized carbamate derivatives and their reported biological activities.

| Compound | Derivative Type | Synthesis Method | Key Findings | Reference |

| 1af | N-aryl carbamate | Green Hofmann rearrangement | Potent inhibition against F. graminearum | researchgate.net |

| 1z | N-aryl carbamate | Green Hofmann rearrangement | Most promising against F. oxysporum | researchgate.net |

| 1ag | N-aryl carbamate | Green Hofmann rearrangement | Broad-spectrum antifungal activity | researchgate.net |

| SP5 | N-(4-bromophenyl)-2-chloroacetamide | Not specified | Highest lipophilicity | nih.gov |

| SP9 | N-(4-hydroxyphenyl)-2-chloroacetamide | Not specified | Lowest lipophilicity | nih.gov |

Integration of Advanced Computational Modeling with Experimental Mechanistic Studies

The combination of computational modeling and experimental studies is proving to be a powerful tool for understanding the reaction mechanisms of phenyl N-(2-chloroethyl)carbamate and its analogs. Density functional theory (DFT) is a key computational method used to investigate the electronic structure and reactivity of these compounds. researchgate.netresearchgate.net

Computational studies have been used to elucidate the radical scavenging mechanisms of aryl carbamates, exploring pathways such as hydrogen atom transfer (HAT), radical adduct formation (RAF), single electron transfer followed by proton transfer (SETPT), and sequential proton loss electron transfer (SPLET). researchgate.netresearchgate.net These studies have shown that the preferred mechanism can vary depending on the reaction environment. For instance, in the gas phase and lipid media, HAT is often the dominant mechanism for HO• radical scavenging, while in aqueous solutions, a single electron transfer mechanism may be favored. researchgate.netresearchgate.net

Molecular modeling has also been employed to investigate catalyzed reactions, such as the synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate. nih.gov These computational approaches can confirm the spontaneity of reactions and elucidate detailed mechanistic pathways, including the roles of catalysts and intermediate species. nih.gov The insights gained from these integrated studies are crucial for designing more efficient synthetic routes and for predicting the biological activity of new derivatives.

Exploration of Phenyl N-(2-chloroethyl)carbamate as a Chemical Probe for Understanding Biological Pathways

The unique reactivity of phenyl N-(2-chloroethyl)carbamate makes it a valuable tool for probing biological pathways. The chloroethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and enzymes. This ability to covalently modify biological targets allows researchers to investigate the function of these molecules in various cellular processes.

Derivatives of phenyl N-(2-chloroethyl)carbamate have been synthesized and evaluated for their potential as anticancer agents. nih.govnih.gov For example, N-(2-chloroethyl)-N-nitrosoureas and N-(2-chloroethyl)-N-nitrocarbamates have shown cytotoxic effects against various cancer cell lines. nih.gov The mechanism of action of these compounds often involves the alkylation of cellular components, leading to cell cycle arrest and apoptosis. nih.gov

Furthermore, the structural similarity of some phenyl N-(2-chloroethyl)urea derivatives to known antimitotic agents like combretastatin (B1194345) A-4 has led to their investigation as tubulin-targeting agents. nih.gov These compounds have been shown to inhibit cell growth and bind to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics and arresting the cell cycle in the G2/M phase. nih.gov The ability of these compounds to interact with specific cellular targets highlights their potential as chemical probes for dissecting complex biological pathways.

Q & A

Q. How does the conformation of the 2-chloroethyl group affect the carbamate’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.